Cas no 13531-48-1 (3-Cyanobenzoic Acid Methyl Ester)

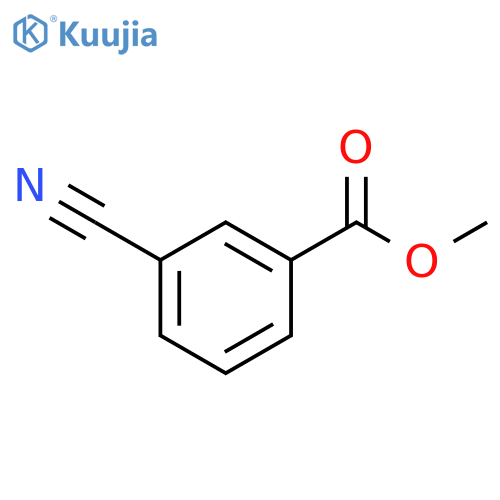

13531-48-1 structure

商品名:3-Cyanobenzoic Acid Methyl Ester

3-Cyanobenzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyanobenzoate

- 3-cyano-benzoicacimethylester

- Benzoic acid, 3-cyano-, methyl ester

- 3-CYANOBENZOIC ACID METHYL ESTER

- RARECHEM AL BF 0051

- 3-Cyanobenzok Acid Methyl Ester

- Mehyl3-Cyanobenzaldehyde

- Methyl m-cyanobenzoate

- Benzoicacid, m-cyano-, methyl ester (7CI,8CI)

- 3-(Methoxycarbonyl)benzonitrile

- 3-CN-C6H4-COOCH3

- Methyl 3-cyanobenzoate, 95+%

- methyl-3-cyanobenzoate

- METHYL3-CYANOBENZOATE

- PubChem21088

- KSC180C9J

- Jsp002142

- 3-cyano-benzoic acid methyl ester

- XPBHWSMZTSSEJE-UHFFFAOYSA-N

- BCP26761

- SCHEMBL60040

- 13531-48-1

- AM20020421

- InChI=1/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H

- CS-W022828

- Z24765807

- EN300-84964

- J-522169

- MFCD00220156

- CHEBI:194897

- AS-14804

- FT-0636911

- AKOS005146331

- J-006681

- AC-7330

- DTXSID4065521

- A15205

- ALBB-027292

- DB-026650

- Methyl 3-Cyanobenzoate; Methyl m-Cyanobenzoate; m-Cyanobenzoic Acid Methyl Ester; 3-(Methoxycarbonyl)benzonitrile;

- DTXCID5034307

- 3-Cyanobenzoic Acid Methyl Ester

-

- MDL: MFCD00220156

- インチ: 1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3

- InChIKey: XPBHWSMZTSSEJE-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C(C#N)=C1[H])=O

計算された属性

- せいみつぶんしりょう: 161.04800

- どういたいしつりょう: 161.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.18

- ゆうかいてん: 59-61 ºC

- ふってん: 267.2℃ at 760 mmHg

- フラッシュポイント: 120℃

- 屈折率: 1.535

- PSA: 50.09000

- LogP: 1.34488

3-Cyanobenzoic Acid Methyl Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: R20/21/22

- セキュリティの説明: S22-S26-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22

- セキュリティ用語:S22;S26;S36/37/39

3-Cyanobenzoic Acid Methyl Ester 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Cyanobenzoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C962315-1g |

3-Cyanobenzoic Acid Methyl Ester |

13531-48-1 | 1g |

$ 167.00 | 2023-09-08 | ||

| Enamine | EN300-84964-0.1g |

methyl 3-cyanobenzoate |

13531-48-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-84964-100g |

methyl 3-cyanobenzoate |

13531-48-1 | 95% | 100g |

$163.0 | 2023-09-02 | |

| Enamine | EN300-84964-50g |

methyl 3-cyanobenzoate |

13531-48-1 | 95% | 50g |

$89.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-256492-1g |

3-Cyanobenzoic acid methyl ester, |

13531-48-1 | ≥99% | 1g |

¥572.00 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075014-25g |

3-Cyanobenzoic Acid Methyl Ester |

13531-48-1 | 95+% | 25g |

942.0CNY | 2021-07-10 | |

| Fluorochem | 078586-1g |

Methyl 3-cyanobenzoate |

13531-48-1 | 98% | 1g |

£10.00 | 2022-03-01 | |

| Fluorochem | 078586-10g |

Methyl 3-cyanobenzoate |

13531-48-1 | 98% | 10g |

£20.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D508070-1g |

Methyl 3-Cyanobenzoate |

13531-48-1 | 97% | 1g |

$200 | 2023-09-03 | |

| Chemenu | CM160526-100g |

Methyl 3-cyanobenzoate |

13531-48-1 | 95+% | 100g |

$140 | 2021-06-16 |

3-Cyanobenzoic Acid Methyl Ester サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13531-48-1)3-氰基苯甲酸甲酯

注文番号:LE26053365

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:54

価格 ($):discuss personally

3-Cyanobenzoic Acid Methyl Ester 関連文献

-

Yingying Shao,Minting Tu,Sen Yang,Yingying Wang,Binlong Sun,Jianjun Shi,Chengxia Tan,Xuedong Wang RSC Adv. 2022 12 23544

-

George A. Kraus,Gerald R. Pollock III,Christie L. Beck,Kyle Palmer,Arthur H. Winter RSC Adv. 2013 3 12721

13531-48-1 (3-Cyanobenzoic Acid Methyl Ester) 関連製品

- 1129-35-7(Methyl 4-cyanobenzoate)

- 18693-97-5(Benzyl 4-cyanobenzoate)

- 35066-32-1(Methyl 3-cyano-4-methylbenzoate)

- 7153-22-2(Ethyl 4-cyanobenzoate)

- 103261-67-2(Methyl 4-cyano-2-methylbenzoate)

- 23340-69-4(Dimethyl 5-Cyanoisophthalate)

- 25978-68-1(Methyl 4-cyano-3-methylbenzoate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

atkchemica

(CAS:13531-48-1)3-Cyanobenzoic Acid Methyl Ester

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:13531-48-1)3-Cyanobenzoic Acid Methyl Ester

清らかである:99%/99%

はかる:500g/100g

価格 ($):153.0/370.0